Cas no 393838-58-9 (ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate)
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-5,6-dihydro-, ethyl ester
- ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- AKOS024598178
- F0715-0257
- ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Oprea1_576291
- 393838-58-9
-
- Inchi: 1S/C15H13Cl2NO3S2/c1-2-21-15(20)11-7-4-3-5-9(7)22-14(11)18-13(19)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,19)
- InChI Key: QNXZWBCQBRLQGE-UHFFFAOYSA-N
- SMILES: C12CCCC=1C(C(OCC)=O)=C(NC(C1C=C(Cl)SC=1Cl)=O)S2
Computed Properties
- Exact Mass: 388.9713910g/mol
- Monoisotopic Mass: 388.9713910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.532±0.06 g/cm3(Predicted)
- Boiling Point: 476.6±45.0 °C(Predicted)
- pka: 11.36±0.20(Predicted)
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0715-0257-2μmol |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-5μmol |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-10μmol |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-20μmol |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-1mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-2mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-3mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-4mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-5mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0715-0257-10mg |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
393838-58-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Introduction to Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 393838-58-9)
Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, identified by its CAS number 393838-58-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives family, which is well-known for its diverse applications in medicinal chemistry due to its unique structural and electronic properties.
The molecular structure of Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core, which is a fused ring system consisting of a cyclopentane ring and a thiophene ring. This particular arrangement imparts exceptional stability and reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and advanced materials. The presence of amido and ester functional groups further enhances its potential as a building block in synthetic chemistry.
In recent years, there has been a surge in research focused on thiophene derivatives due to their promising biological activities. Specifically, compounds containing the dichlorothiophene moiety have shown remarkable potential in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The amido group in Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate not only contributes to its solubility but also plays a crucial role in modulating its interactions with biological targets.
The ester functionality at the 3-position of the cyclopenta[b]thiophene ring adds another layer of complexity to this compound. Ester groups are frequently employed in drug design due to their ability to enhance bioavailability and metabolic stability. Additionally, they can serve as handles for further chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific applications.
One of the most compelling aspects of Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is its potential as a precursor for the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic frameworks that exhibit enhanced pharmacological profiles. For instance, studies have demonstrated that derivatives of this compound can act as potent inhibitors of kinases and other enzymes implicated in cancer progression.
The dichlorothiophene moiety is particularly noteworthy due to its ability to engage in multiple non-covalent interactions with biological targets. These interactions can lead to the development of highly selective drugs with minimal off-target effects. Recent computational studies have highlighted the importance of the dichlorothiophene group in stabilizing binding interactions within protein active sites, making it an attractive feature for drug design.
In addition to its pharmaceutical applications, Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its potential in creating novel organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to absorb light across a wide spectrum and exhibit efficient charge transport.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently. The use of protective groups and controlled reaction conditions is essential to prevent unwanted side reactions and ensure the integrity of the final product.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and properties of Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate. Molecular modeling studies have provided insights into how structural modifications can influence biological activity and material properties. These insights have guided researchers in designing more effective derivatives with tailored functionalities.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. Its unique structural features make it a versatile building block for synthesizing molecules with specific biological activities. For example, researchers have explored its use in developing novel herbicides and fungicides that target specific enzymes involved in plant growth regulation.
In conclusion, Ethyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 393838-58-9) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for synthetic chemists and materials scientists alike. As research continues to uncover new applications for thiophene derivatives, compounds like this are poised to play a crucial role in advancing both pharmaceuticals and advanced materials.
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